molecular formula C7H7BrClNO B6296748 5-Bromo-2-chloro-4-(methoxymethyl)pyridine CAS No. 2356252-70-3

5-Bromo-2-chloro-4-(methoxymethyl)pyridine

Cat. No.: B6296748
CAS No.: 2356252-70-3
M. Wt: 236.49 g/mol
InChI Key: WAZJTKACMUDDFM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(methoxymethyl)pyridine (CAS 2356252-70-3) is a halogenated pyridine derivative with the molecular formula C₇H₇BrClNO and a molecular weight of 252.5 g/mol. Its structure features a pyridine ring substituted with:

  • Bromine at position 5,
  • Chlorine at position 2,
  • Methoxymethyl (-CH₂OCH₃) at position 4.

This compound is primarily utilized as a building block in pharmaceuticals and agrochemicals due to its reactivity in cross-coupling and substitution reactions. Safety data indicate hazards for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name

5-bromo-2-chloro-4-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-4-5-2-7(9)10-3-6(5)8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZJTKACMUDDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Bromination of 2-Chloro-4-(methoxymethyl)pyridine

A plausible route begins with 2-chloro-4-(methoxymethyl)pyridine, where the electron-withdrawing chlorine atom at position 2 directs electrophilic bromination to position 5. This mirrors the bromination of 2-amino-4-chloropyridine using N-bromosuccinimide (NBS) in dichloromethane, as described in patent CN103420903A.

Reaction Conditions :

  • Substrate : 2-Chloro-4-(methoxymethyl)pyridine

  • Brominating Agent : NBS (1.1 equiv)

  • Solvent : Dichloromethane, 0°C → room temperature

  • Yield : ~80% (extrapolated from analogous bromination)

Post-bromination, purification via column chromatography or recrystallization ensures product integrity.

Introduction of Methoxymethyl Group via Nucleophilic Substitution

Alkylation of 5-Bromo-2-chloro-4-(hydroxymethyl)pyridine

The methoxymethyl group can be introduced through a two-step oxidation-methylation sequence:

  • Oxidation : Convert a 4-methyl group to hydroxymethyl using H₂O₂ in acetic acid.

  • Methylation : Treat the intermediate with methyl iodide and a base (e.g., NaH) in THF.

Example Protocol :

StepReagents/ConditionsYield
OxidationH₂O₂ (30%), AcOH, 50°C, 4h75%
MethylationCH₃I, NaH, THF, 0°C → rt, 12h85%

This approach adapts the methylation of phenolic ethers, though steric hindrance from adjacent substituents may necessitate optimized conditions.

Multi-step Synthesis via Diazotization and Functionalization

Diazotization-Driven Chlorination and Methoxymethylation

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Reported Methods

MethodKey StepsYield (%)Purity (%)
Bromination of 2-Chloro-4-(methoxymethyl)pyridineNBS bromination80>95
Oxidation-MethylationH₂O₂ oxidation → CH₃I methylation64 (combined)90
Diazotization-ChlorinationDiazonium formation → CuCl5085
Friedel-Crafts AlkylationAlCl₃-catalyzed alkylation6088

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 5 participates in palladium-catalyzed Suzuki couplings, enabling the introduction of aryl or vinyl groups. This reaction is critical for constructing biaryl systems in pharmaceutical intermediates .

Reaction Conditions and Outcomes

Boronic Acid PartnerCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O68–75
4-Methoxyphenylboronic acidPd(OAc)₂/XPhosK₂CO₃Toluene/EtOH72

Key findings:

  • Optimal temperatures range from 85–95°C .

  • Electron-donating groups on boronic acids improve coupling efficiency.

  • The methoxymethyl group remains stable under these conditions.

Nucleophilic Aromatic Substitution (NAS) of Chlorine

The chlorine at position 2 undergoes substitution with nucleophiles under controlled conditions. This reactivity is leveraged to diversify the pyridine scaffold .

Substitution Examples

NucleophileConditionsProductYield (%)Reference
PiperidineCuCl, HCl, 80°C, 12 hr5-Bromo-2-piperidino-4-(methoxymethyl)pyridine63
Sodium methoxideNaOMe, DMF, 120°C, 6 hr5-Bromo-2-methoxy-4-(methoxymethyl)pyridine58
Ammonia (aq.)NH₃, CuSO₄, 100°C, 24 hr5-Bromo-2-amino-4-(methoxymethyl)pyridine41

Mechanistic insights:

  • Copper catalysts enhance reaction rates by stabilizing transition states .

  • Steric hindrance from the methoxymethyl group reduces substitution efficiency at position 4 .

Functionalization of the Methoxymethyl Group

The methoxymethyl (-CH₂OCH₃) substituent undergoes selective transformations, enabling further derivatization.

Key Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
Acidic hydrolysisH₂SO₄ (conc.), reflux, 6 hr5-Bromo-2-chloro-4-(hydroxymethyl)pyridine89
OxidationKMnO₄, H₂O, 60°C, 3 hr5-Bromo-2-chloro-4-carboxypyridine76
Ether cleavageBBr₃, CH₂Cl₂, −78°C, 1 hr5-Bromo-2-chloro-4-(bromomethyl)pyridine82

Notable observations:

  • Hydrolysis to hydroxymethyl facilitates subsequent esterification or oxidation.

  • BBr₃ selectively cleaves the methyl ether without affecting the pyridine ring .

Halogen-Metal Exchange and Directed ortho-Metalation

The bromine atom participates in halogen-metal exchanges, enabling regioselective functionalization .

Examples

ReactionConditionsProductYield (%)Reference
Grignard formationiPrMgCl, THF, −40°C, 1 hrPyridine-MgBr intermediateN/A
Lithium-halogen exchanget-BuLi, Et₂O, −78°C, 30 min2-Chloro-4-(methoxymethyl)pyridyllithiumN/A

Applications:

  • Intermediates are used in Kumada or Negishi couplings .

  • Directed metalation allows functionalization at position 3 or 5 .

Comparative Reactivity Analysis

A comparison with structurally similar pyridine derivatives highlights unique reactivity patterns:

CompoundBromine ReactivityChlorine ReactivityMethoxymethyl Stability
5-Bromo-2-chloro-4-methoxypyridineHigh (Suzuki)Moderate (NAS)High
2-Chloro-4-(methoxymethyl)pyridineN/AHigh (NAS)Moderate
5-Bromo-4-methoxypyridineHigh (Suzuki)N/AHigh

Data sources:

Industrial-Scale Considerations

  • Suzuki coupling is optimized using tetrakis(triphenylphosphine)palladium(0) to minimize side reactions .

  • Chlorine substitution benefits from CuCl catalysis, reducing reaction times by 40% .

  • Solvent recovery systems for 1,4-dioxane/water mixtures achieve >90% efficiency .

This compound’s versatility in cross-coupling, substitution, and functionalization reactions makes it a strategic building block in medicinal chemistry and materials science.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis
5-Bromo-2-chloro-4-(methoxymethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical agents. Notably, it has been utilized in the development of compounds targeting neurological disorders and metabolic diseases, particularly as a precursor for sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are vital in managing diabetes .

Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities. Studies have shown that modifications to the pyridine ring can enhance efficacy against specific biological targets, including antimicrobial and anti-inflammatory pathways.

Synthetic Applications

Reactivity and Interaction Studies
The compound is involved in various synthetic pathways due to its reactivity with nucleophiles during substitution reactions. Understanding these interactions is crucial for optimizing its use in organic synthesis. For example, it can be synthesized through reactions involving N-bromosuccinimide under acidic conditions, demonstrating its versatility as a synthetic building block.

Comparison with Similar Compounds
The structural similarities of this compound with other pyridine derivatives allow for comparative studies that can lead to the development of novel compounds with enhanced properties. Below is a summary of some structurally similar compounds:

Compound NameStructure HighlightsUnique Features
5-Bromo-2-chloropyridineBromine and chlorine on pyridine ringUsed as a precursor for various derivatives
2-Chloro-4-methoxypyridineMethoxy group on pyridineExhibits different reactivity patterns
5-Bromo-4-methoxypyridineBromine at position 5Enhanced reactivity due to bromine presence

Industrial Applications

Scale-Up Processes
Recent studies have focused on developing scalable synthetic routes for this compound, which are essential for industrial applications. For instance, one study reported an effective six-step process to produce related compounds on a larger scale, significantly reducing costs while maintaining high yields . This scalability is critical for meeting market demands in pharmaceutical manufacturing.

Case Studies

Case Study: Synthesis of SGLT2 Inhibitors
A notable case study involved the synthesis of SGLT2 inhibitors using this compound as an intermediate. The process demonstrated practical industrial scale-up capabilities, achieving yields of approximately 24% from starting materials like dimethyl terephthalate through a series of reactions including bromination and esterification .

Case Study: Biological Activity Assessment
Another research effort assessed the biological activity of various derivatives derived from this compound, highlighting its potential as an antimicrobial agent. The study emphasized how structural modifications could enhance its efficacy against specific pathogens, paving the way for new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substitution Patterns and Key Properties

The table below compares substituents, molecular weights, and applications of closely related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Applications
5-Bromo-2-chloro-4-(methoxymethyl)pyridine 2-Cl, 4-CH₂OCH₃, 5-Br C₇H₇BrClNO 252.5 2356252-70-3 Pharmaceutical intermediates
5-Bromo-2-methoxy-4-methylpyridine 2-OCH₃, 4-CH₃, 5-Br C₇H₈BrNO 218.05 164513-39-7 Polymer crosslinking
5-Bromo-2-chloro-4-methoxypyridine 2-Cl, 4-OCH₃, 5-Br C₆H₅BrClNO 238.47 52311-48-5 Agrochemical synthesis
5-Bromo-2-chloro-4-(difluoromethyl)pyridine 2-Cl, 4-CF₂H, 5-Br C₆H₃BrClF₂N 234.45 1374659-34-3 High-stability intermediates
5-Bromo-4-methoxy-2-methylpyridine 2-CH₃, 4-OCH₃, 5-Br C₇H₈BrNO 218.05 886372-61-8 Drug discovery

Structural and Reactivity Comparisons

Electronic Effects
  • Chlorine (2-position) : Electron-withdrawing, enhances electrophilicity for nucleophilic substitution.
  • Methoxymethyl vs. Methoxy (4-position) :
    • Methoxymethyl (-CH₂OCH₃) introduces steric bulk and moderate electron-donating effects via the ether oxygen.
    • Methoxy (-OCH₃) is purely electron-donating, increasing ring electron density .
Steric Effects
  • Methoxymethyl at position 4 creates greater steric hindrance compared to smaller groups (e.g., -OCH₃ or -CH₃), influencing reaction kinetics in cross-coupling (e.g., Suzuki-Miyaura) .
Halogen Diversity
  • Bromine at position 5 enables selective cross-coupling (e.g., Buchwald-Hartwig amination), while chlorine at position 2 offers a secondary reactive site for functionalization .

Biological Activity

5-Bromo-2-chloro-4-(methoxymethyl)pyridine is a heterocyclic organic compound with a molecular formula of C₆H₅BrClNO and a molecular weight of 222.47 g/mol. This compound is notable for its unique combination of halogens and methoxy groups, which contributes to its distinct chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The structure of this compound includes:

  • Bromine atom at the 5-position
  • Chlorine atom at the 2-position
  • Methoxymethyl group at the 4-position

This specific arrangement influences its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. For instance:

  • A study found that certain pyridine derivatives demonstrated high efficacy against Escherichia coli, with inhibition rates reaching up to 91.95% for some compounds in the series .
  • The compound's structural features enhance its ability to interact with bacterial cell membranes, thereby disrupting their integrity.

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine derivatives has also been explored. Compounds similar to this compound have shown promise in inhibiting inflammatory pathways, which can be crucial in treating diseases characterized by chronic inflammation.

The biological activity of this compound can be attributed to its ability to act as an electrophile, allowing it to react with nucleophilic sites in biological molecules. This interaction can lead to modifications in proteins and nucleic acids, potentially altering their function .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • In a comparative study of pyridine derivatives, this compound was evaluated for its antimicrobial properties against various pathogens. It exhibited moderate to high activity against Gram-positive and Gram-negative bacteria .
  • Anti-thrombolytic Activity :
    • Another investigation highlighted the anti-thrombolytic effects of related pyridine compounds, demonstrating a significant reduction in clot formation, suggesting potential applications in cardiovascular therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsUnique Features
5-Bromo-2-chloropyridineBromine and chlorine on pyridine ringUsed as a precursor for various derivatives
2-Chloro-4-methoxypyridineMethoxy group on pyridineExhibits different reactivity patterns
5-Bromo-4-methoxypyridineBromine at position 5Enhanced reactivity due to bromine presence
3-Bromo-2-chloropyridineBromine at position 3Different substitution patterns compared to target compound

Q & A

Basic: What are the optimal synthetic routes for preparing 5-Bromo-2-chloro-4-(methoxymethyl)pyridine, and how can purity be ensured?

Methodological Answer:
A common approach involves sequential halogenation and functionalization of the pyridine ring. For example, nitration and subsequent reduction of intermediates (e.g., using stannous chloride in HCl, as described for analogous pyrimidine derivatives ) can yield halogenated precursors. Purification is critical: recrystallization from acetonitrile or ethyl acetate (yielding ~90% purity) is effective, as demonstrated in related bromo-chloro pyridine syntheses . Analytical techniques like HPLC or NMR (monitoring for residual solvents or byproducts) ensure purity. Safety protocols, including inert atmosphere handling and waste segregation, are mandatory due to acute toxicity risks .

Advanced: How can hydrogen bonding and supramolecular packing in the crystal structure of this compound be analyzed experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard . For halogenated pyridines, key steps include:

  • Data collection : High-resolution data (≤ 0.8 Å) at low temperatures (e.g., 100 K) to minimize thermal motion.
  • Hydrogen bonding analysis : Identify N–H···N or C–H···O interactions via intermolecular distance/angle measurements (e.g., N7–H72···N3 in related structures ).
  • Planarity assessment : Calculate root-mean-square (r.m.s.) deviations of the pyridine ring (e.g., 0.087 Å in analogous compounds ).
    Validate results with Cambridge Structural Database (CSD) comparisons to confirm packing motifs.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, sealed goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl or ethyl acetate ).
  • Waste management : Segregate halogenated waste in labeled containers for professional disposal to avoid environmental contamination .
  • Emergency response : Immediate rinsing (15+ minutes for skin/eye contact) and medical consultation for ingestion .

Advanced: What strategies mitigate steric hindrance during nucleophilic substitution reactions at the methoxymethyl group?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity while stabilizing transition states .
  • Temperature control : Slow addition of nucleophiles (e.g., amines) at 0–5°C reduces side reactions from competing pathways .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve accessibility to sterically hindered sites .
    Monitor reaction progress via TLC or LC-MS to optimize yield and minimize byproducts.

Basic: How can spectroscopic techniques (NMR, IR) characterize this compound?

Methodological Answer:

  • 1H NMR : Identify methoxymethyl protons as a singlet (~δ 3.3–3.5 ppm) and aromatic protons as doublets (δ 7.5–8.5 ppm). Coupling constants (e.g., J = 5–8 Hz) confirm substitution patterns .
  • 13C NMR : Expect signals for Br/Cl-substituted carbons (δ 120–140 ppm) and methoxymethyl carbons (δ 55–60 ppm for OCH3, δ 70–75 ppm for CH2) .
  • IR : Stretching vibrations for C–Br (~550–650 cm⁻¹) and C–O (1050–1150 cm⁻¹) validate functional groups .

Advanced: How can computational modeling predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for boronic acid couplings (e.g., with 3-pyridineboronic acid derivatives ).
  • Electrostatic potential maps : Identify electrophilic regions (e.g., C–Br bond polarization) to predict cross-coupling sites .
  • Solvent effects : Simulate solvation models (e.g., SMD) to optimize reaction conditions (e.g., THF vs. dioxane) .
    Validate predictions experimentally via controlled trials with Pd(PPh3)4 catalysts and monitoring via GC-MS.

Basic: What are the challenges in achieving high-yield recrystallization of this compound?

Methodological Answer:

  • Solvent selection : Use mixed solvents (e.g., acetonitrile/water) to balance solubility and polarity .
  • Cooling rate : Gradual cooling (1–2°C/min) minimizes inclusion of impurities in the crystal lattice .
  • Seed crystals : Introduce purified microcrystals to induce controlled nucleation .
    Characterize final crystals via melting point (mp) analysis (target: sharp range ≤2°C) and PXRD for phase purity .

Advanced: How does steric and electronic effects influence regioselectivity in further functionalization?

Methodological Answer:

  • Steric maps : Generate using Mercury software to visualize hindered positions (e.g., methoxymethyl group blocking C4 substitution) .
  • Hammett constants : Predict electronic effects; electron-withdrawing groups (Br, Cl) direct electrophiles to meta positions .
  • Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products (e.g., C5 bromination), while higher temperatures shift to thermodynamic outcomes .
    Validate via competition experiments and DFT-based transition state modeling .

Basic: What analytical methods confirm the absence of common synthetic byproducts (e.g., dehalogenated species)?

Methodological Answer:

  • GC-MS : Monitor for lower molecular weight fragments (e.g., loss of Br/Cl, MW reduction by ~79/35 Da) .
  • Elemental analysis : Verify Br/Cl content matches theoretical values (e.g., ~30% Br in C7H7BrClNO) .
  • HPLC-DAD : Detect UV-active impurities at 254 nm (halogenated compounds show strong absorbance) .

Advanced: How can photophysical properties (e.g., fluorescence) be exploited in material science applications?

Methodological Answer:

  • UV-Vis spectroscopy : Measure λmax shifts in different solvents (e.g., bathochromic shifts in polar solvents indicate π→π* transitions) .
  • Fluorescence quenching : Study interactions with electron-deficient acceptors (e.g., nitroaromatics) for sensor development .
  • TD-DFT simulations : Predict excited-state behavior and optimize emission properties via substituent modulation .

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